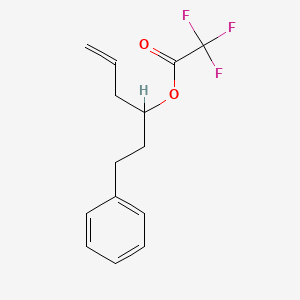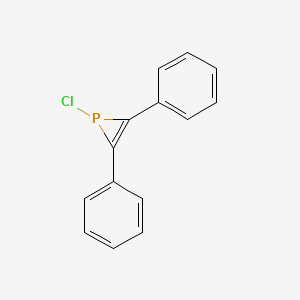
1-chloro-2,3-diphenyl-1H-phosphirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2,3-diphenyl-1H-phosphirene is an organophosphorus compound with the molecular formula C14H10ClP. It is a member of the phosphirene family, which are cyclic, unsaturated organophosphorus compounds. These compounds have attracted significant attention due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diphenyl-1H-phosphirene typically involves the reaction of diphenylacetylene with phosphorus trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include temperatures ranging from -78°C to room temperature, and the use of solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive phosphorus compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2,3-diphenyl-1H-phosphirene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides or phosphonic acids.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or lithium amides are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Cycloaddition: The reactions are typically carried out at elevated temperatures in the presence of catalysts such as transition metal complexes.
Major Products Formed
Nucleophilic Substitution: Substituted phosphirenes with various functional groups.
Oxidation: Phosphine oxides or phosphonic acids.
Aplicaciones Científicas De Investigación
1-chloro-2,3-diphenyl-1H-phosphirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,3-diphenyl-1H-phosphirene involves its interaction with nucleophiles or electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. The phosphorus atom in the compound can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Phosphirene: The simplest member of the phosphirene family, with the formula C2H2PH.
1,2,3-triphenyl-1H-phosphirene: A derivative with three phenyl groups attached to the phosphirene ring.
1-bromo-2,3-diphenyl-1H-phosphirene: A similar compound where the chlorine atom is replaced by a bromine atom.
Uniqueness
1-chloro-2,3-diphenyl-1H-phosphirene is unique due to the presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate for the synthesis of a wide range of organophosphorus compounds .
Propiedades
Número CAS |
123120-23-0 |
|---|---|
Fórmula molecular |
C14H10ClP |
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
1-chloro-2,3-diphenylphosphirene |
InChI |
InChI=1S/C14H10ClP/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
QQGFDZQIDCVOKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(P2Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


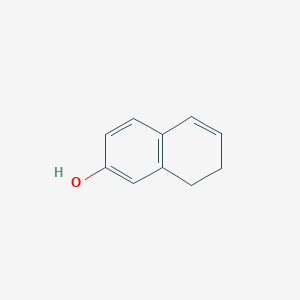
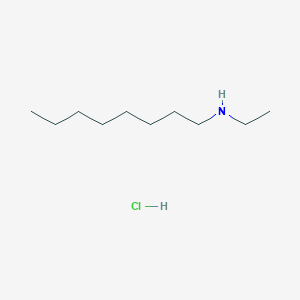
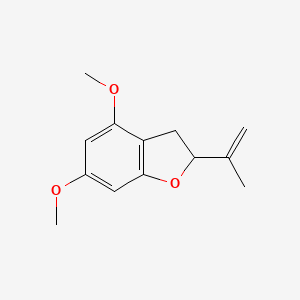

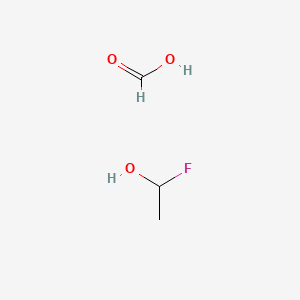
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)


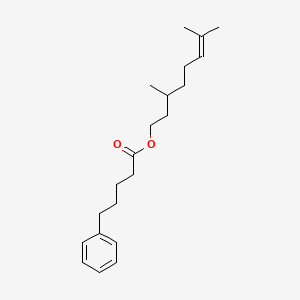



![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
